In Vitro Cytotoxicity of Cyclobenzaprine Related Compound A Versus Parent Drug Cyclobenzaprine in C2C12 Skeletal Muscle Cells
In vitro cytotoxicity testing demonstrates that Cyclobenzaprine Related Compound A (CAS 18029-54-4) exhibits approximately 15.5-fold lower cytotoxicity than the parent drug cyclobenzaprine in C2C12 murine skeletal muscle myoblast cells . This differentiation is critical for establishing scientifically justified impurity acceptance criteria in pharmaceutical development.
| Evidence Dimension | In vitro cytotoxicity (IC50) against C2C12 muscle cells |
|---|---|
| Target Compound Data | IC50 = 195.3 μM |
| Comparator Or Baseline | Cyclobenzaprine (parent drug): IC50 = 12.6 μM |
| Quantified Difference | 15.5-fold lower cytotoxicity; ΔIC50 = 182.7 μM |
| Conditions | C2C12 murine skeletal muscle myoblast cell line; assay type and incubation duration not specified in source |
Why This Matters
This quantitative toxicity differential directly informs impurity limit justification in regulatory submissions, demonstrating that the hydroxylated impurity is substantially less cytotoxic than the API, which may support a less restrictive control strategy compared to more toxic degradation products.
